5-Iodo-2-methoxypyrimidin-4-amine
Description
5-Iodo-2-methoxypyrimidin-4-amine is a substituted pyrimidine derivative characterized by a methoxy group (-OCH₃) at position 2, an iodine atom at position 5, and an amine (-NH₂) group at position 3. Pyrimidines are heterocyclic aromatic compounds with wide applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
5-iodo-2-methoxypyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRCGBZOHKARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126848-36-9 | |
| Record name | 5-Iodo-2-methoxy-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126848-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxypyrimidin-4-amine typically involves the iodination of 2-methoxypyrimidin-4-amine. One common method is the reaction of 2-methoxypyrimidin-4-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methoxypyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh(_3))(_4), in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Reactions: Products include 2-methoxypyrimidin-4-amine derivatives with different substituents at position 5.
Oxidation Reactions: Oxidized derivatives of this compound.
Coupling Reactions: Complex molecules with extended aromatic systems or functional groups.
Scientific Research Applications
Chemistry: 5-Iodo-2-methoxypyrimidin-4-amine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It can be used to synthesize analogs with potential therapeutic properties, such as antiviral, anticancer, or antimicrobial activities .
Industry: The compound is used in the development of agrochemicals and materials science. Its derivatives can serve as intermediates in the synthesis of pesticides, herbicides, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxypyrimidin-4-amine depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors. The methoxy and iodine substituents can influence the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved would vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Key Observations:
- Methoxy Group : The 2-OCH₃ group improves solubility in organic solvents compared to methylsulfanyl (e.g., 6-chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine) or chloro substituents, which may reduce bioavailability .
- Amino Group Position: The 4-NH₂ group facilitates hydrogen bonding, a critical feature for DNA intercalation or protein binding, as seen in kinase inhibitors like the bromo-chloro analog in .
Biological Activity
5-Iodo-2-methoxypyrimidin-4-amine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of iodine and methoxy groups, which influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
This compound has the following chemical structure:
- Molecular Formula : C6H7IN4O
- Molecular Weight : 252.05 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate various biochemical pathways, potentially affecting cell signaling and gene expression. The compound's iodine atom can participate in nucleophilic substitution reactions, enhancing its reactivity towards biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Antiviral Properties : Studies have indicated that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated.
- Cancer Therapeutics : Preliminary investigations suggest that it could serve as a lead compound for developing anti-cancer agents due to its ability to induce apoptosis in cancer cells .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Antiviral | Inhibits viral replication in vitro | |
| Anti-cancer | Induces apoptosis in cancer cell lines |
Case Study: Anticancer Activity
In a study investigating the effects of various pyrimidine derivatives on cancer cells, this compound was tested for its ability to induce apoptosis in Jurkat E6-1 cells. It was found that treatment with this compound resulted in significant reductions in cell viability at concentrations as low as 100 nM after 24 hours of exposure . This suggests a promising avenue for further exploration in cancer therapeutics.
Comparison with Similar Compounds
This compound can be compared with other pyrimidine derivatives to highlight its unique properties:
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C6H7IN4O | Antimicrobial, Antiviral |
| 6-Iodo-4-methoxypyrimidin-2-amine | C6H7IN4O | Anticancer |
| 5-Bromo-6-methoxypyrimidin-4-amine | C6H7BrN4O | Moderate Antiviral |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
